

"3-(Dipropylamino)-4-methoxybenzenesulfonic acid chemical structure analysis"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-(Dipropylamino)-4-methoxybenzenesulfonic acid
Cat. No.:	B117052

[Get Quote](#)

In-Depth Technical Guide to 3-(Dipropylamino)-4-methoxybenzenesulfonic Acid

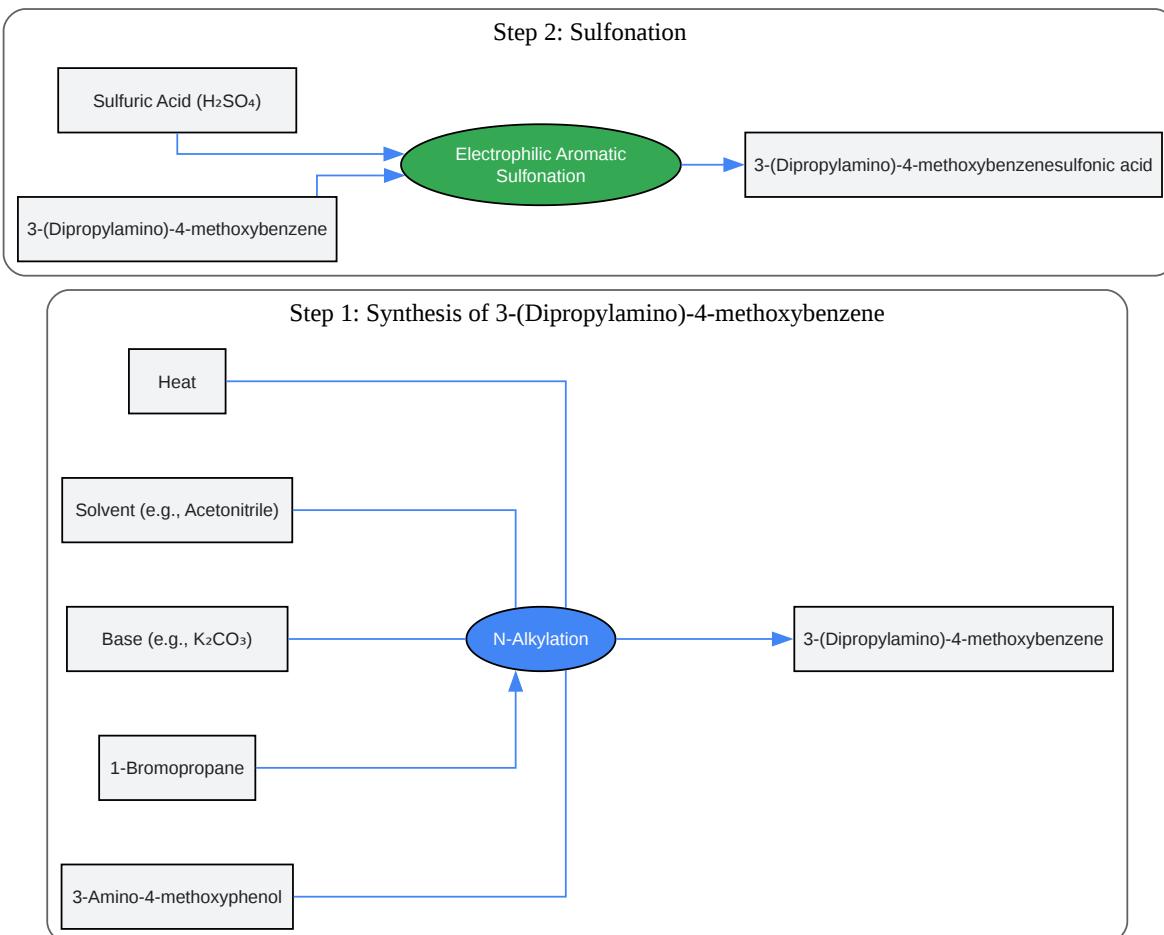
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure of **3-(Dipropylamino)-4-methoxybenzenesulfonic acid**. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic pathway based on established chemical principles and provides predicted analytical and spectroscopic data derived from analogous structures. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related molecules.

Chemical Structure and Properties

3-(Dipropylamino)-4-methoxybenzenesulfonic acid is a substituted aromatic sulfonic acid. Its structure features a benzene ring with a sulfonic acid group, a dipropylamino group, and a methoxy group.


Table 1: Chemical and Physical Properties

Property	Value	Source
CAS Number	153086-37-4	Supplier Data
Molecular Formula	C ₁₃ H ₂₁ NO ₄ S	Supplier Data
Molecular Weight	287.38 g/mol	Supplier Data
Predicted Physical State	Solid	General knowledge of sulfonic acids
Predicted Solubility	Soluble in water and polar organic solvents	General knowledge of sulfonic acids

Proposed Synthesis Protocol

A specific, validated experimental protocol for the synthesis of **3-(Dipropylamino)-4-methoxybenzenesulfonic acid** is not readily available in published literature. However, a viable two-step synthetic route can be proposed based on well-established organic chemistry reactions: N-alkylation of an aminophenol followed by electrophilic aromatic sulfonation.

Logical Workflow for Proposed Synthesis:

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **3-(Dipropylamino)-4-methoxybenzenesulfonic acid**.

Step 1: Synthesis of the Precursor, 3-(Dipropylamino)-4-methoxybenzene

The synthesis of the intermediate, 3-(dipropylamino)-4-methoxybenzene, would likely proceed via the N-alkylation of 3-amino-4-methoxyphenol with an excess of a propyl halide, such as 1-bromopropane, in the presence of a base.

Experimental Protocol:

- Reaction Setup: To a round-bottom flask, add 3-amino-4-methoxyphenol (1 equivalent), a suitable base such as potassium carbonate (K_2CO_3 , 2.5 equivalents), and a polar aprotic solvent like acetonitrile.
- Addition of Alkylating Agent: While stirring, add 1-bromopropane (2.2 equivalents) to the mixture.
- Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.
- Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Step 2: Sulfonation of 3-(Dipropylamino)-4-methoxybenzene

The final product can be obtained by the electrophilic aromatic sulfonation of the synthesized precursor. The strongly activating dipropylamino and methoxy groups will direct the sulfonation to an ortho position relative to the dipropylamino group.

Experimental Protocol:

- Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid (H_2SO_4) in an ice bath.

- **Addition of Precursor:** Slowly add 3-(dipropylamino)-4-methoxybenzene (1 equivalent) to the cold sulfuric acid with vigorous stirring.
- **Reaction Conditions:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours. Monitor the reaction by TLC.
- **Work-up:** Carefully pour the reaction mixture onto crushed ice. The product should precipitate out of the aqueous solution.
- **Isolation and Purification:** Collect the solid product by vacuum filtration and wash with cold water. The product can be recrystallized from water or an alcohol-water mixture to afford the purified **3-(Dipropylamino)-4-methoxybenzenesulfonic acid**.

Predicted Spectroscopic Data

Direct spectroscopic data for **3-(Dipropylamino)-4-methoxybenzenesulfonic acid** is not available. The following predictions are based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Chemical Shifts

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
Aromatic-H	6.5 - 7.5	m
Methoxy (-OCH ₃)	~3.9	s
N-CH ₂ - (propyl)	3.0 - 3.4	t
-CH ₂ - (propyl)	1.5 - 1.8	m
-CH ₃ (propyl)	0.8 - 1.0	t

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (δ , ppm)
Aromatic C-SO ₃ H	140 - 150
Aromatic C-N	145 - 155
Aromatic C-O	150 - 160
Aromatic C-H	100 - 120
Methoxy (-OCH ₃)	~56
N-CH ₂ - (propyl)	50 - 55
-CH ₂ - (propyl)	20 - 25
-CH ₃ (propyl)	~11

Infrared (IR) Spectroscopy:

- O-H stretch (sulfonic acid): Broad band around 3200-3600 cm⁻¹
- C-H stretch (aromatic): ~3000-3100 cm⁻¹
- C-H stretch (aliphatic): ~2850-2960 cm⁻¹
- S=O stretch (sulfonic acid): Strong bands around 1030-1060 cm⁻¹ and 1170-1200 cm⁻¹
- C-O stretch (methoxy): ~1250 cm⁻¹

Mass Spectrometry (MS):

- Predicted [M-H]⁻ (Negative Ion Mode): m/z 286.1

Potential Applications and Biological Activity


Derivatives of aminobenzenesulfonic acid are widely utilized in the synthesis of azo dyes and sulfa drugs.^[1] The title compound, with its specific substitution pattern, could be investigated for similar applications. The presence of the lipophilic dipropylamino group and the sulfonic acid moiety imparts amphiphilic properties to the molecule, which could be of interest in the development of surfactants or as a scaffold in medicinal chemistry. The biological activity of this

specific compound has not been reported, but its structural similarity to other pharmacologically active sulfonamides suggests that it could be a candidate for screening in various biological assays.

Signaling Pathways and Experimental Workflows

As no biological activity has been documented for **3-(Dipropylamino)-4-methoxybenzenesulfonic acid**, there are no established signaling pathways to visualize. However, a general workflow for the characterization of a newly synthesized compound is presented below.

General Workflow for Compound Characterization:

[Click to download full resolution via product page](#)

Caption: A standard workflow for the purification and characterization of a synthesized chemical compound.

Conclusion

While **3-(Dipropylamino)-4-methoxybenzenesulfonic acid** is not extensively documented in scientific literature, this guide provides a robust framework for its synthesis and characterization based on fundamental principles of organic chemistry. The proposed protocols and predicted data offer a starting point for researchers to produce and validate the structure of this molecule. Further investigation into its physicochemical properties and biological activities is warranted to explore its potential applications in materials science, dye chemistry, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- To cite this document: BenchChem. ["3-(Dipropylamino)-4-methoxybenzenesulfonic acid chemical structure analysis"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b117052#3-dipropylamino-4-methoxybenzenesulfonic-acid-chemical-structure-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com